molecular formula C11H23NO B1472219 1-(2-Ethylbutyl)piperidin-4-ol CAS No. 1557504-95-6

1-(2-Ethylbutyl)piperidin-4-ol

Cat. No.: B1472219
CAS No.: 1557504-95-6
M. Wt: 185.31 g/mol
InChI Key: AAGOWQRLNYGMGW-UHFFFAOYSA-N
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Description

1-(2-Ethylbutyl)piperidin-4-ol is a heterocyclic organic compound. It contains a total of 42 bonds, including 15 non-H bonds, 5 rotatable bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular formula of this compound is C11H23NO. It has a molecular weight of 185.31 g/mol. The molecule contains a total of 42 bond(s), including 15 non-H bond(s), 5 rotatable bond(s), 1 six-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 tertiary alcohol(s) .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Selective Estrogen Receptor Modulators (SERMs)

In the quest to develop novel SERMs, compounds structurally similar to 1-(2-Ethylbutyl)piperidin-4-ol have been synthesized. These include chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, designed based on accepted pharmacophore models. Initial prototypes demonstrated moderate activity against estrogen-responsive human breast cancer cells, suggesting potential in cancer therapeutics despite challenges in achieving optimal receptor fit due to molecular bulk (Yadav et al., 2011).

Monoamine Transporters and Neurological Disorders

A series of optically active molecules based on a piperidin-4-ol template have shown varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, indicating their potential in treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).

Anticonvulsant Drug Development

The aminoalkanol derivatives, closely related to this compound, have garnered interest for their potential as anticonvulsant drugs. Structural and intermolecular interaction studies of these compounds have provided valuable insights for the development of new therapeutic agents (Żesławska et al., 2020).

Cancer Therapeutics

Compounds incorporating the piperidin-4-ol scaffold have been evaluated as anticancer agents. A study on propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety revealed promising anticancer activities, emphasizing the potential of such compounds in cancer treatment (Rehman et al., 2018).

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future directions of 1-(2-Ethylbutyl)piperidin-4-ol could involve further exploration of its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

1-(2-Ethylbutyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor essential for HIV-1 entry into cells . The compound acts as a CCR5 antagonist, inhibiting the receptor’s function and preventing HIV-1 from infecting cells. This interaction is primarily mediated through a strong salt-bridge interaction between the basic nitrogen atom in this compound and the CCR5 receptor .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as a CCR5 antagonist, it prevents HIV-1 from entering cells, thereby inhibiting viral replication and spread . This compound also affects calcium mobilization within cells, which is crucial for various cellular functions . Additionally, this compound has been shown to impact gene expression related to immune response and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the CCR5 receptor. The compound’s basic nitrogen atom forms a strong salt-bridge interaction with the receptor, anchoring it in place and preventing HIV-1 from binding and entering the cell . This inhibition of CCR5 function disrupts the viral entry process, making this compound a potential therapeutic agent for HIV-1 treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory effects on CCR5 over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 function without causing significant adverse effects . At higher doses, toxic effects have been observed, including disruptions in cellular metabolism and immune response . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism primarily involves hydroxylation and subsequent conjugation reactions, which facilitate its excretion from the body . These metabolic processes are crucial for maintaining the compound’s efficacy and minimizing potential toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic efficacy .

Properties

IUPAC Name

1-(2-ethylbutyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-3-10(4-2)9-12-7-5-11(13)6-8-12/h10-11,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGOWQRLNYGMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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